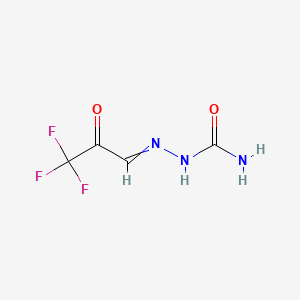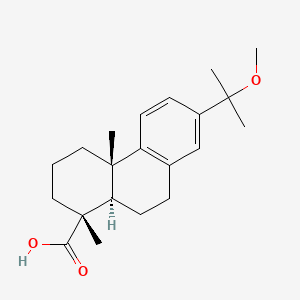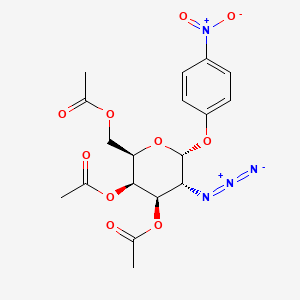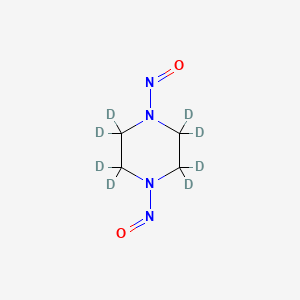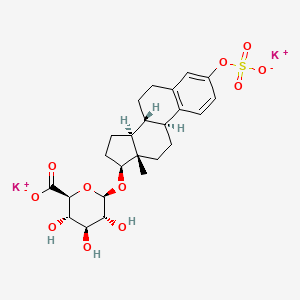
Estradiol 3-sulfate 17B-glucuronide dipotassium salt
Overview
Description
Estradiol 3-sulfate 17B-glucuronide dipotassium salt is a steroid compound that plays a pivotal role as an estrogen receptor agonist . It is derived from estrogen and exists as a conjugate of sulfate and glucuronides . This conjugation reduces the hormonal activity of estradiol and aids in its excretion .
Synthesis Analysis
This compound is formed from estradiol in the liver by UDP-glucuronosyltransferase via the attachment of glucuronic acid . This process leads to the formation of the conjugate, which is eventually excreted in urine and bile .Molecular Structure Analysis
The linear formula of this compound is C24H30O11SK2 . Its molecular weight is 604.75 . The SMILES string representation of the molecule is [K].CC12CCC3C (CCc4cc (OC5OC (C (O)C (O)C5O)C (O)=O)ccc34)C1CCC2OS (O) (=O)=O .Chemical Reactions Analysis
This compound is a conjugate of estradiol, which is derived from estrogen . The conjugation process reduces the hormonal activity of estradiol and aids in its excretion .Physical And Chemical Properties Analysis
This compound is a non-sterile powder with an assay of ≥98% (TLC) . It is soluble in water up to 50 mg/mL, forming a clear, colorless solution . The recommended storage temperature is −20°C .Scientific Research Applications
Radiolabeled Estradiol Conjugates Synthesis
Shrestha et al. (2011) explored the synthesis of radiolabeled glucuronide and sulfate conjugates of 17b-estradiol, including 17b-estradiol-3-glucuronide and 17b-estradiol-17-sulfate. These conjugates were created using immobilized enzyme and chemical syntheses for environmental studies of emerging contaminants (Shrestha et al., 2011).
In Vitro Metabolism Studies
Hobkirk et al. (1975) investigated the in vitro metabolism of 17β-estradiol by human liver tissue. They found significant formation of estrone-3-sulfate and 17β-estradiol-3-sulfate, indicating a preference for sulfurylation as a conjugating mechanism in the human liver (Hobkirk et al., 1975).
Estrogen Conjugate Degradation Studies
Ma and Yates (2017) conducted a study on the aerobic degradation and metabolite formation kinetics of 17ß-estradiol-3-glucuronide and 17ß-estradiol-3-sulfate in agricultural soil. This study provided insights into the degradation pathways of estrogen conjugates, highlighting their environmental impact (Ma & Yates, 2017).
Biliary Excretion Studies
Takikawa et al. (1997) examined the effects of bile acid conjugates on the biliary excretion of estradiol-17β-glucuronide in rats, contributing to understanding the pathogenesis of intrahepatic cholestasis of pregnancy (Takikawa et al., 1997).
Photodegradation of Estrogen Conjugates
Mitamura et al. (2004) investigated the photodegradation of estrogen conjugates using titanium dioxide as a photocatalyst. Their study provided important insights into the environmental fate of these compounds (Mitamura et al., 2004).
Serum Estrogen and Estrogen-Glucuronide Profiling
Caron et al. (2009) developed a mass spectrometry-based method to measure estrogen-glucuronides in serum, which is crucial for understanding hormone-dependent diseases (Caron et al., 2009).
Conjugated Estrogens in Sewage Treatment
Kumar et al. (2012) studied the fate and behavior of estrone-3-sulfate, estradiol-3-sulfate, estrone-3-glucuronide, and estradiol-3-glucuronide in sewage treatment, providing valuable insights into environmental health and safety (Kumar et al., 2012).
Mechanism of Action
Target of Action
Estradiol 3-Sulfate 17|A-Glucuronide Dipotassium Salt is an endogenous estrogen conjugate and metabolite of estradiol . It is related to estradiol 3-sulfate and estradiol 17β-glucuronide . The primary targets of this compound are the estrogen receptors (ERs), specifically ERα .
Mode of Action
This compound interacts with its targets, the estrogen receptors, but it has a very low relative binding affinity for ERα . It shows less than one million-fold lower potency in activating the estrogen receptors relative to estradiol in vitro .
Biochemical Pathways
The compound is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . This process is part of the phase II metabolism of estradiol, which involves the conjugation of the hormone with sulfate and glucuronide groups . This conjugation helps to reduce the hormonal activity of estradiol .
Pharmacokinetics
It is known that the conjugation of estradiol with sulfate and glucuronide groups aids in the elimination of the hormone through excretion .
Result of Action
The result of the action of Estradiol 3-Sulfate 17|A-Glucuronide Dipotassium Salt is the reduction of the hormonal activity of estradiol . This is achieved through the conjugation of estradiol with sulfate and glucuronide groups, which facilitates the elimination of the hormone through excretion .
Safety and Hazards
Future Directions
Estradiol 3-sulfate 17B-glucuronide dipotassium salt is used in the research of hormone therapy and estrogen-dependent afflictions . Sulfated estrogens, including estradiol 3-sulfate, can be converted back to the parent compound by sulfatases . This suggests potential future directions in the study of hormone metabolism and therapeutic applications.
properties
IUPAC Name |
dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSNDWFRAHTWCY-LXMSUNLNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30K2O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347523 | |
| Record name | Estradiol 3-sulfate 17beta-glucuronide dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10392-35-5 | |
| Record name | Estradiol 3-sulfate 17beta-glucuronide dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)


![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)
